

Commercial sources and availability of Heptadecanoic acid-d3

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Compound of Interest

Compound Name: Heptadecanoic acid-d3

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Heptadecanoic Acid-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of **Heptadecanoic acid-d3**. This deuterated odd-chain fatty acid serves as a critical internal standard for mass spectrometry-based quantification of its unlabeled counterpart, heptadecanoic acid, a biomarker for dairy fat intake and a molecule of growing interest in metabolic research.

Commercial Availability and Sourcing

Heptadecanoic acid-d3 is readily available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. Researchers can procure this internal standard in various quantities to suit diverse experimental needs. Below is a summary of offerings from prominent vendors.



Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Quantities
Cayman Chemical	Heptadecanoi c Acid-d3	202528-95-8	C17H31D3O2	≥99% deuterated forms (d1-d3)	1 mg, 5 mg, 10 mg, 25 mg
BroadPharm	Heptadecanoi c acid-D3	202528-95-8	C17H31D3O2	Not specified	Inquire for details
MedChemEx press	Heptadecanoi c acid-d3	202528-95-8	C17H31D3O2	Not specified	Inquire for details
CDN Isotopes	Heptadecanoi c Acid-d3	202528-95-8	C17H31D3O2	Not specified	Inquire for details

Note: Purity specifications and available quantities are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical Properties and Handling

Heptadecanoic acid-d3 is a solid at room temperature. For experimental use, it is typically dissolved in organic solvents.[1] Proper storage is crucial to maintain its stability.

Property	Value		
Formal Name	heptadecanoic-17,17,17-d3 acid		
Synonyms	C17:0-d3, FA 17:0-d3, Heptadecylic Acid-d3, Margaric Acid-d3		
Molecular Weight	273.5		
Formulation	A solid		
Solubility	DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol: 25 mg/ml		
Storage	-20°C		



Stock Solution Preparation: To prepare a stock solution, dissolve **Heptadecanoic acid-d3** in an appropriate organic solvent such as ethanol, DMF, or DMSO.[1] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer.

[2] It is advisable to purge the solvent with an inert gas and store the stock solution at -20°C or -80°C for long-term stability.

Experimental Protocols: Quantification of Fatty Acids

Heptadecanoic acid-d3 is primarily used as an internal standard in quantitative mass spectrometry workflows to account for variability in sample preparation and instrument response.[1][3] Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis

This protocol outlines a common workflow for the analysis of total fatty acids in biological samples, such as plasma or tissue, using **Heptadecanoic acid-d3** as an internal standard.[4] The method involves lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

- 1. Sample Preparation and Lipid Extraction:
- To a known quantity of sample (e.g., 100 μL of plasma or homogenized tissue), add a
 precise amount of Heptadecanoic acid-d3 internal standard solution.
- Perform a Folch extraction by adding a 2:1 (v/v) chloroform:methanol solution, followed by vortexing.
- Add a saline solution to induce phase separation.
- Centrifuge the sample and collect the lower organic layer containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Saponification and Derivatization:



- Resuspend the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester linkages.
- · Acidify the solution with HCl.
- Extract the free fatty acids with a nonpolar solvent like hexane.
- Dry the fatty acid extract.
- Derivatize the fatty acids to FAMEs by adding a reagent such as 14% boron trifluoride in methanol and heating. This step increases the volatility of the fatty acids for GC analysis.
- 3. GC-MS Analysis:
- Reconstitute the FAMEs in a suitable solvent (e.g., hexane).
- Inject an aliquot of the sample into the GC-MS system.
- GC Conditions (Typical):
 - Column: A non-polar capillary column (e.g., HP-5MS).
 - Inlet Temperature: 250-280°C.
 - Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250-300°C) to elute all FAMEs.
 - Carrier Gas: Helium.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for heptadecanoic acid methyl ester and its deuterated counterpart.
- 4. Data Analysis:



- Integrate the peak areas for the analyte (heptadecanoic acid methyl ester) and the internal standard (**Heptadecanoic acid-d3** methyl ester).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantify the concentration of heptadecanoic acid in the original sample by comparing this
 ratio to a calibration curve prepared with known concentrations of unlabeled heptadecanoic
 acid and a constant concentration of the internal standard.



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GC-MS workflow for fatty acid quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free Fatty Acid Analysis

This protocol is suitable for the analysis of free (non-esterified) fatty acids and can be adapted for total fatty acids with an initial hydrolysis step. It offers high sensitivity and specificity without the need for derivatization.[5][6]

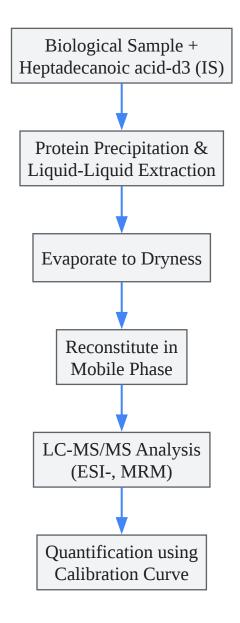
- 1. Sample Preparation and Extraction:
- To a biological sample (e.g., plasma), add a precise amount of Heptadecanoic acid-d3
 internal standard.
- Precipitate proteins by adding a solvent like methanol or acetonitrile.
- Perform liquid-liquid extraction to isolate the fatty acids. A common solvent system is hexane or ethyl acetate.
- Evaporate the organic solvent to dryness.



2. LC-MS/MS Analysis:

- Reconstitute the dried extract in the mobile phase.
- Inject the sample into the LC-MS/MS system.
- LC Conditions (Typical):
 - Column: A reverse-phase column (e.g., C18 or C8).
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with a modifier like formic acid or ammonium acetate to improve ionization.
 - Flow Rate: Appropriate for the column dimensions.
- MS/MS Conditions (Typical):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Heptadecanoic acid: Monitor the transition from the precursor ion (deprotonated molecule, [M-H]⁻) to a characteristic product ion.
 - **Heptadecanoic acid-d3**: Monitor the corresponding mass-shifted transition.
- 3. Data Analysis:
- Similar to the GC-MS protocol, calculate the ratio of the peak area of the analyte to the internal standard.
- Use a calibration curve to determine the concentration of heptadecanoic acid in the sample.





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LC-MS/MS workflow for free fatty acid analysis.

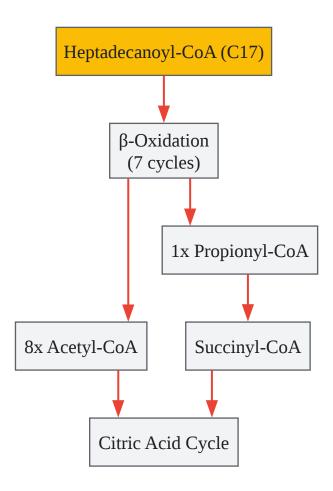
Biological Significance and Metabolic Pathways

Heptadecanoic acid is an odd-chain saturated fatty acid found in dairy products and ruminant fats. Its levels in biological samples can serve as a biomarker for the intake of these foods. Beyond its role as a biomarker, research suggests that odd-chain fatty acids may have biological activities.

β-Oxidation of Heptadecanoic Acid



Like other fatty acids, heptadecanoic acid undergoes β -oxidation in the mitochondria to produce energy. However, because it has an odd number of carbon atoms, the final cycle of β -oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[7][8][9]



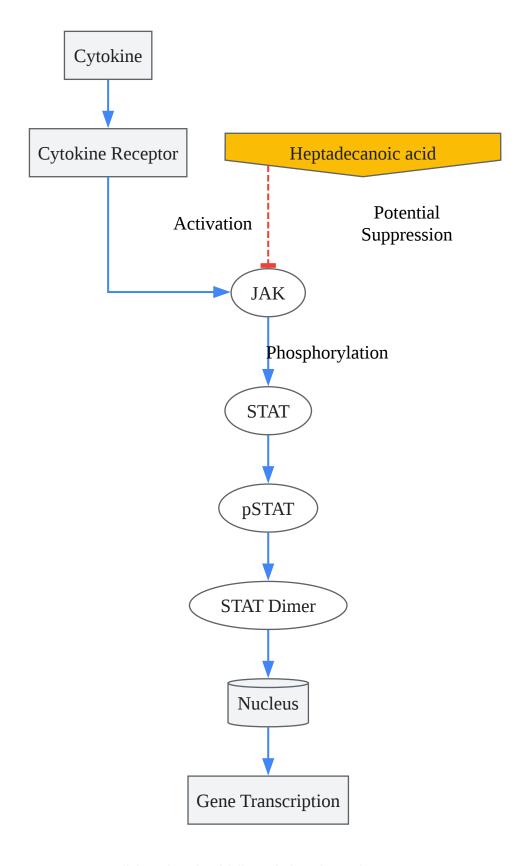
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Metabolic fate of Heptadecanoic acid via β -oxidation.

Involvement in Signaling Pathways

Emerging research indicates that odd-chain fatty acids may play a role in cellular signaling. For instance, studies have suggested that heptadecanoic acid might influence inflammatory signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling. Some evidence suggests that certain odd-chain fatty acids may suppress JAK-STAT signaling, potentially exerting anti-inflammatory effects.





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Potential influence of Heptadecanoic acid on the JAK-STAT signaling pathway.



Conclusion

Heptadecanoic acid-d3 is an indispensable tool for researchers in the fields of metabolomics, nutritional science, and drug development. Its commercial availability and well-established use as an internal standard in robust GC-MS and LC-MS/MS methodologies enable accurate and precise quantification of endogenous heptadecanoic acid. Further research into the biological roles of odd-chain fatty acids may uncover novel therapeutic targets and diagnostic markers, underscoring the continued importance of high-quality stable isotope-labeled standards like **Heptadecanoic acid-d3**.

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